4-[4-(1-Phenylethenyl)phenyl]morpholine
Description
Contextualization within Organic Synthesis and Materials Chemistry
4-[4-(1-Phenylethenyl)phenyl]morpholine is a substituted aromatic compound featuring a morpholine (B109124) ring and a 1-phenylethenyl group linked through a central phenyl ring. This unique combination of functional groups positions it as a valuable scaffold in the design of new organic materials. In the realm of organic synthesis, the preparation of such multi-functionalized molecules often involves sophisticated coupling methodologies, such as the Suzuki or Heck reactions, which are pivotal for the precise construction of carbon-carbon and carbon-nitrogen bonds. The modular nature of its synthesis allows for systematic structural modifications to fine-tune its electronic and photophysical properties, a key aspect in the development of advanced materials.
From a materials chemistry perspective, the extended π-conjugated system, encompassing the phenyl and phenylethenyl groups, suggests potential applications in optoelectronics. The incorporation of the morpholine moiety can influence the compound's solubility, solid-state packing, and intermolecular interactions, all of which are critical factors in the performance of organic electronic devices.
Significance of the Morpholine and Phenylethenyl Moieties in Contemporary Chemical Research
The two key structural components of this compound, the morpholine and phenylethenyl moieties, each carry significant weight in contemporary chemical research.
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. wikipedia.org Its presence in a molecule can impart a range of desirable physicochemical properties. In medicinal chemistry, the morpholine scaffold is considered a "privileged structure" due to its frequent appearance in bioactive compounds and approved drugs. chemsynthesis.com It is known to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. chemsynthesis.commolbase.com The nitrogen atom's basicity and the oxygen atom's hydrogen bond accepting capability allow for specific molecular interactions, which can be crucial for biological activity. researchgate.net In materials science, the incorporation of morpholine can enhance the processability of organic materials and influence their self-assembly and morphological characteristics.
The phenylethenyl group, also known as a vinylphenyl group, is a key component in a variety of functional organic materials. Its vinyl group provides a site for polymerization, making it a valuable monomer for the synthesis of functional polymers with applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system of the phenylethenyl moiety contributes to the electronic and photophysical properties of the molecule, influencing its absorption and emission characteristics. This group is often incorporated into dyes and other chromophores for applications in nonlinear optics and as fluorescent probes.
Research Gaps and Future Directions for this compound Studies
Despite the individual promise of its constituent moieties, dedicated research on this compound remains limited in the public domain. This presents a number of significant research gaps and exciting opportunities for future investigation.
A primary research gap is the lack of detailed studies on the synthesis and characterization of this specific compound. While general synthetic routes for similar structures can be postulated, a systematic investigation into optimized reaction conditions, purification methods, and comprehensive spectroscopic and crystallographic characterization is needed.
Furthermore, the exploration of its potential applications in materials chemistry is largely uncharted territory. Future research could focus on:
Photophysical Properties: A thorough investigation of the absorption, fluorescence, and phosphorescence properties of this compound would be crucial to assess its potential in optoelectronic applications.
Organic Electronics: Studies on the fabrication and characterization of organic electronic devices, such as OLEDs or organic field-effect transistors (OFETs), incorporating this compound could reveal its utility as an active material or a host.
Polymer Chemistry: The presence of the vinyl group suggests that this compound could serve as a functional monomer. Research into its polymerization and the properties of the resulting polymers could open up new avenues in materials science.
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure, molecular geometry, and predicted photophysical properties of the molecule, guiding experimental efforts. sapub.org
Structure
3D Structure
Properties
CAS No. |
560070-06-6 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[4-(1-phenylethenyl)phenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h2-10H,1,11-14H2 |
InChI Key |
NLKPDAWIDBQNCW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 1 Phenylethenyl Phenyl Morpholine and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-[4-(1-phenylethenyl)phenyl]morpholine, two primary disconnection strategies are apparent, targeting the major bonds that connect the key structural fragments.
C-N Bond Disconnection: The most common and logical disconnection is at the C-N bond between the phenyl ring and the morpholine (B109124) nitrogen. This simplifies the target molecule into two key synthons: a 4-(1-phenylethenyl)phenyl electrophile and a morpholine nucleophile. The corresponding synthetic equivalents would be 1-(4-halophenyl)-1-phenylethene (or a triflate analogue) and morpholine. This approach leverages the power of modern cross-coupling reactions for C-N bond formation, such as the Buchwald-Hartwig amination. mychemblog.comwikipedia.org
C-C Bond Disconnection: An alternative strategy involves disconnecting the C-C bonds of the 1,1-diarylethene core. This can be approached in two ways:
Aryl-Vinyl Disconnection: This strategy breaks the bond between the 4-morpholinophenyl group and the vinyl carbon. This leads to a 4-(4-halophenyl)morpholine precursor and a phenylvinyl organometallic reagent or, more commonly, styrene. This route utilizes palladium-catalyzed C-C bond-forming reactions like the Heck or Suzuki-Miyaura couplings. mdpi.comyonedalabs.com
Phenyl-Vinyl Disconnection: Similarly, the bond between the unsubstituted phenyl group and the vinyl carbon can be disconnected. This would require a 1-(4-morpholinophenyl)vinyl halide or boronic acid and a phenyl boronic acid or halide, respectively.
Palladium-Catalyzed Cross-Coupling Approaches for Phenylethenyl Moiety Construction
The 1,1-diarylethene core is a crucial structural motif, and its construction is efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods are valued for their high efficiency, functional group tolerance, and mild reaction conditions. mdpi.com
The Mizoroki-Heck reaction is a powerful method for the arylation of olefins, coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com To form the phenylethenyl moiety, this reaction would typically involve coupling a 4-morpholinophenyl halide with styrene.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination to form the product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org The regioselectivity of the alkene insertion is a critical factor, and for styrene, arylation typically occurs at the unsubstituted vinyl carbon.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | ~85 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA/H₂O | 120 | ~90 |
| Pd₂(dba)₃ | None | NaOAc | DMF | 110 | ~92 |
Table 1: Representative conditions for the Heck reaction involving aryl halides and styrene. Yields are typical for analogous systems.
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org To construct the aryl-vinyl linkage in the target molecule, one could react a 4-morpholinophenyl halide with a vinylboronic acid or ester, or conversely, couple 4-morpholinophenylboronic acid with a phenylvinyl halide. nih.gov
The generally accepted mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often promoting the reaction, especially for less reactive chlorides. yonedalabs.comnih.gov
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | >90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | >95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | >95 |
Table 2: Common conditions for Suzuki-Miyaura coupling to form aryl-vinyl bonds. Yields are representative for related transformations. nih.gov
C-N Bond Formation via Buchwald-Hartwig Amination and Related Methods
The formation of the aryl-amine bond is a cornerstone of many synthetic routes in medicinal chemistry. The Buchwald-Hartwig amination stands out as the premier method for this transformation, offering a broad substrate scope and high efficiency for coupling amines with aryl halides or pseudohalides. wikipedia.orgyoutube.com In the synthesis of the target molecule, this reaction directly couples morpholine with a 4-(1-phenylethenyl)phenyl halide.
The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several parameters. The choice of ligand is paramount; bulky and electron-rich dialkylbiaryl phosphine ligands (such as XPhos, SPhos, and RuPhos) or bidentate ligands (like BINAP and Xantphos) have been developed to facilitate the key steps of the catalytic cycle. youtube.comresearchgate.net These ligands enhance the rates of both oxidative addition and reductive elimination. nih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or a carbonate like cesium carbonate, is crucial for deprotonating the amine in the catalytic cycle. acs.org
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90-98 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | >95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | >95 |
Table 3: Optimized conditions for the Buchwald-Hartwig amination of aryl halides with morpholine. Yields are typical for these catalyst systems.
A primary goal in the development of cross-coupling methods is to achieve high catalyst efficiency, measured by the catalyst turnover number (TON), which is the number of moles of product formed per mole of catalyst. Modern Buchwald-Hartwig catalyst systems, particularly those employing advanced biarylphosphine ligands, exhibit very high TONs, allowing for significantly lower catalyst loadings (often in the parts-per-million range in industrial settings). researchgate.netrsc.org
Selectivity is also a key consideration. These reactions show excellent selectivity for the formation of the desired mono-arylated amine product, with minimal side reactions such as hydrodehalogenation of the aryl halide or formation of diarylated amine byproducts. researchgate.net The catalytic cycle is understood to involve the oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to release the N-aryl amine product and regenerate the Pd(0) catalyst. mychemblog.comnih.gov The ligand's steric and electronic properties are critical in ensuring the final reductive elimination step is efficient and selective.
Stereochemical Control and Regioselectivity in Synthesis
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of chemical bonds (regiochemistry) is paramount in modern synthesis, particularly for creating compounds with specific biological activities.
While this compound is an achiral molecule, the synthesis of its chiral analogues, where substituents on the morpholine ring or elsewhere create stereocenters, requires enantioselective methods. These strategies aim to produce a single enantiomer of a chiral compound.
Several powerful strategies have been developed for the asymmetric synthesis of substituted morpholines.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For example, a concise synthesis of cis-3,5-disubstituted morpholines has been achieved starting from enantiopure amino alcohols, with the key step being a palladium-catalyzed carboamination reaction that proceeds with high stereocontrol. nih.govnih.gov
Organocatalysis: Small organic molecules can be used as catalysts to induce enantioselectivity. An organocatalytic, enantioselective chlorination of aldehydes, followed by reductive amination and cyclization, has been used to prepare C2-functionalized morpholines with high enantiomeric excess (% ee). nih.gov Similarly, an asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst provides access to chiral morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral unsaturated precursor using a chiral catalyst. The asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. semanticscholar.orgrsc.org
The table below highlights key enantioselective strategies for synthesizing chiral morpholine derivatives.
| Strategy | Method | Catalyst/Reagent | Substrate | Outcome |
| Chiral Pool | Pd-catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃ | Enantiopure amino alcohol derivatives | cis-3,5-disubstituted morpholines; single stereoisomer. nih.govnih.gov |
| Organocatalysis | Enantioselective Chlorocycloetherification | Cinchona alkaloid-derived catalyst | Alkenol substrates | Chlorinated 2,2-disubstituted morpholines; excellent yields and enantioselectivities. rsc.org |
| Asymmetric Catalysis | Asymmetric Hydrogenation | Chiral SKP–Rh complex | 2-Substituted dehydromorpholines | 2-Substituted chiral morpholines; quantitative yields and up to 99% ee. semanticscholar.orgrsc.org |
The synthesis of this compound and its functionalized analogues requires precise control over the substitution patterns on its two phenyl rings. This is typically achieved through electrophilic aromatic substitution (EAS) reactions, where the regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. masterorganicchemistry.com
Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.org
The Morpholino Group: The nitrogen atom of the morpholine ring has a lone pair of electrons that it can donate into the attached phenyl ring through resonance. This makes the morpholino group a strong activating group and an ortho, para-director . libretexts.org
The 1-Phenylethenyl Group: This vinyl group attached to the phenyl ring is also an activating group and an ortho, para-director , as it can stabilize the intermediate arenium ion through resonance.
Therefore, in a precursor like 4-phenylmorpholine, any subsequent electrophilic substitution would be directed to the ortho and para positions of the morpholino-substituted ring. Similarly, for a precursor like styrene, substitution is directed to the ortho and para positions. Controlling which ring is substituted and at which position is a key synthetic challenge.
To achieve higher regioselectivity, particularly to favor the para product and avoid mixtures of ortho and para isomers, modern techniques can be employed. The use of shape-selective heterogeneous catalysts, such as zeolites, can provide a greener route to specific isomers. rsc.org The constrained pore structure of zeolites can sterically hinder the formation of the bulkier ortho-substituted product, thereby enhancing the selectivity for the para-substituted product in reactions like nitration, halogenation, and alkylation. rsc.org
The directing effects of relevant functional groups are summarized in the table below.
| Substituent Group | Classification | Directing Effect | Influence on Reactivity |
| -NR₂ (e.g., Morpholino) | Activating | Ortho, Para | Strongly increases the rate of EAS. youtube.com |
| -OR (e.g., Methoxy) | Activating | Ortho, Para | Strongly increases the rate of EAS. |
| -Alkyl (e.g., Methyl) | Activating | Ortho, Para | Weakly increases the rate of EAS. youtube.com |
| -CH=CH₂ (e.g., Vinyl) | Activating | Ortho, Para | Weakly increases the rate of EAS. |
| -Halogen (e.g., -Cl, -Br) | Deactivating | Ortho, Para | Weakly decreases the rate of EAS. |
| -NO₂ (Nitro) | Deactivating | Meta | Strongly decreases the rate of EAS. youtube.com |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 1 Phenylethenyl Phenyl Morpholine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-[4-(1-phenylethenyl)phenyl]morpholine in solution. One-dimensional (¹H and ¹³C) NMR provides initial information, but two-dimensional (2D) techniques are essential for the complete and precise assignment of all proton and carbon signals, especially for a molecule with multiple aromatic and aliphatic regions. researchgate.net
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
A suite of 2D NMR experiments is employed to establish connectivity between atoms, both through bonds and through space.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between the geminal and vicinal protons within the morpholine (B109124) ring. It would also confirm the coupling between the vinyl protons and potentially long-range couplings from these protons to the aromatic protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This is crucial for assigning the carbon signals of the morpholine ring, the ethenyl group, and the protonated carbons of the phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of protons (typically within 5 Å). researchgate.net This is particularly useful for determining the molecule's preferred conformation in solution. NOESY would show correlations between protons on the morpholine ring and the adjacent phenyl ring, as well as between protons of the two phenyl rings, providing insights into their relative spatial orientation.
The combination of these techniques allows for the unambiguous assignment of every proton and carbon atom in the molecule, as detailed in the following table.
Table 1: Expected 2D NMR Correlations for this compound
This table presents hypothetical but chemically plausible correlations for structural elucidation.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |
| Morpholine H (O-CH₂) | Morpholine H (N-CH₂) | C (O-CH₂) | C (N-CH₂), C(ipso) of phenyl ring | Phenyl H(ortho), other Morpholine H |
| Morpholine H (N-CH₂) | Morpholine H (O-CH₂) | C (N-CH₂) | C (O-CH₂), C(ortho) of phenyl ring | Phenyl H(ortho), other Morpholine H |
| Phenyl H (ortho to morpholine) | Phenyl H (meta to morpholine) | C (ortho) | C(ipso), C(meta), C(para) | Morpholine H (N-CH₂), Phenyl H(meta) |
| Phenyl H (meta to morpholine) | Phenyl H (ortho to morpholine) | C (meta) | C(ipso), C(ortho), C(para) | Phenyl H(ortho), Vinyl H |
| Vinyl H (geminal) | Vinyl H (geminal) | C (vinyl CH₂) | C(vinyl quat), C(ipso) of phenyl rings | Phenyl H (ortho) |
| Phenyl H (terminal ring) | Other Phenyl H | C (terminal ring) | C(vinyl quat), other C of terminal ring | Vinyl H, other Phenyl H |
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotation. researchgate.net For this compound, two main dynamic processes are of interest: the ring inversion of the morpholine moiety and the rotation around the N-C(aryl) bond.
The morpholine ring typically adopts a chair conformation. At room temperature, the chair-to-chair interconversion is usually fast, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed, leading to the decoalescence of these signals into distinct resonances for the axial and equatorial protons. researchgate.net
Furthermore, rotation around the single bond connecting the morpholine nitrogen to the phenyl ring can be sterically hindered. This restricted rotation creates a rotational barrier that can be quantified using DNMR. Variable-temperature NMR experiments, combined with lineshape analysis, can determine the Gibbs free energy of activation (ΔG‡) for this rotation. Studies on similar N-aryl morpholine compounds have shown that such rotational barriers are significant and can be influenced by solvent polarity and substitution patterns on the aromatic ring. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For a structurally similar compound, 4-[3-methyl-2-(1-phenylethenyl)phenyl]morpholine, crystallographic data has been reported, offering insights into the likely solid-state structure of the title compound. nih.gov
Table 2: Representative Crystallographic Data for a Structurally Related Compound
Data obtained for 4-[3-Methyl-2-(1-phenylethenyl)phenyl]morpholine (COD ID: 7208537). nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.7432 |
| b (Å) | 7.9837 |
| c (Å) | 30.723 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1654.5 |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by intermolecular interactions. In the solid state of this compound, several non-covalent interactions are expected to dictate the crystal packing. These include van der Waals forces, dipole-dipole interactions, and weaker C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring. nih.gov
Furthermore, the presence of two extended aromatic systems allows for the possibility of π-π stacking interactions, which can significantly influence the stability of the crystal structure. nih.govresearchgate.net The analysis of the crystal packing provides crucial information on how the molecules self-assemble, which can impact physical properties such as solubility and melting point.
Investigation of Polymorphism and Co-crystallization Potential
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal lattice arrangement. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. Given the conformational flexibility of this compound (e.g., rotation around single bonds), it has the potential to exhibit conformational polymorphism. A systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) would be necessary to explore the existence of different polymorphic forms.
The potential for co-crystallization, where the compound crystallizes with another molecule (a co-former) in a stoichiometric ratio, could also be investigated. Co-crystals can be designed to modify the physicochemical properties of a compound.
Advanced Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis
Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. chemrxiv.org
High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can determine the accurate mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula (C₁₈H₁₉NO).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. Key fragmentation pathways would likely involve the cleavage of the morpholine ring, the loss of the terminal phenyl group, and cleavages around the ethenyl linker.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
This table presents hypothetical but chemically plausible fragment ions.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation |
| 277.1467 | [M+H]⁺ | Protonated molecular ion (C₁₈H₂₀NO⁺) |
| 200.0753 | [M - C₆H₅]⁺ | Loss of the terminal phenyl group |
| 194.1277 | [M - C₄H₈NO + H]⁺ | Cleavage and loss of the morpholine ring |
| 178.0961 | [M - C₄H₈NO - CH₂]⁺ | Subsequent loss from the ethenyl linker |
| 86.0757 | [C₄H₈NO]⁺ | Morpholine ring fragment |
| 77.0386 | [C₆H₅]⁺ | Terminal phenyl group cation |
Isotopic analysis, which examines the relative abundances of ions containing different isotopes (e.g., ¹³C), further corroborates the assigned elemental composition. The experimentally observed isotopic pattern must match the theoretically calculated pattern for the proposed formula. chemrxiv.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, a critical first step in structural elucidation. umtm.czchemrxiv.org For this compound (Molecular Formula: C₁₈H₁₉NO), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.
Typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the analysis would focus on the protonated molecule, [M+H]⁺. The theoretically calculated exact mass for this ion provides a benchmark for experimental verification.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₈H₁₉NO | 265.14666 |
| [M+H]⁺ | C₁₈H₂₀NO⁺ | 266.15449 |
Note: Data is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na).
The experimental measurement of the m/z value for the protonated molecule and its comparison with the calculated value would confirm the elemental composition, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its connectivity and the nature of its chemical bonds. nih.govnih.gov
For this compound, the protonated molecule ([M+H]⁺, m/z 266.15) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the stability of potential carbocations and neutral losses. Key fragmentation processes would likely involve the morpholine ring, the ethenyl bridge, and the phenyl substituents.
A plausible fragmentation pathway could involve:
Cleavage of the morpholine ring: The morpholine ring can undergo a characteristic ring-opening fragmentation, leading to the loss of neutral fragments like C₂H₄O.
Benzylic cleavage: The bond between the phenyl group and the ethenyl carbon is a potential cleavage site, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91) or related structures.
Cleavage adjacent to the nitrogen atom: The C-N bonds within the morpholine ring or the bond connecting the nitrogen to the phenyl ring are susceptible to cleavage.
Table 2: Plausible MS/MS Fragmentation of [C₁₈H₂₀NO]⁺
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragment Structure/Description |
|---|---|---|---|
| 266.15 | 222.11 | C₂H₄O | Loss of ethylene (B1197577) oxide from the morpholine ring |
| 266.15 | 180.11 | C₄H₈NO | Cleavage of the morpholine-phenyl bond |
| 266.15 | 167.09 | C₆H₅N | Loss of phenylamine moiety |
| 180.11 | 165.09 | CH₃ | Loss of a methyl radical from the ethenyl group post-rearrangement |
Note: The m/z values are monoisotopic masses. The proposed fragmentation is hypothetical and requires experimental verification.
Elucidating these pathways helps to piece together the molecular structure, confirming the links between the morpholine, phenyl, and phenylethenyl moieties. raco.catresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. nih.gov These techniques probe the vibrational modes of chemical bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies.
For this compound, IR and Raman spectra would provide a detailed fingerprint, confirming the presence of its key structural components.
Aromatic Rings: The presence of two phenyl rings would be confirmed by aromatic C-H stretching vibrations typically found above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz
Ethenyl Group: The C=C double bond stretch of the vinylic group is expected in the 1650-1620 cm⁻¹ range. The vinylic =C-H stretch would also appear above 3000 cm⁻¹.
Morpholine Ring: The morpholine moiety would be identified by several characteristic bands. These include C-H stretching of the CH₂ groups (2950-2800 cm⁻¹), C-N stretching vibrations (typically 1250-1020 cm⁻¹), and a prominent C-O-C stretching band (around 1100 cm⁻¹). researchgate.netresearchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be highly effective for observing the C=C stretches of the aromatic rings and the ethenyl group. Furthermore, subtle changes in the vibrational spectra, particularly in the lower frequency "fingerprint" region, can provide insights into the molecule's conformational states, such as the chair or boat conformation of the morpholine ring. researchgate.netscielo.org.mx
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H Stretch | Aromatic & Vinylic | 3100-3000 | IR, Raman |
| C-H Stretch | Aliphatic (Morpholine CH₂) | 2950-2800 | IR, Raman |
| C=C Stretch | Vinylic | 1650-1620 | IR, Raman |
| C=C Stretch | Aromatic | 1600-1450 | IR, Raman |
| C-N Stretch | Aryl-Amine & Aliphatic-Amine | 1340-1200 | IR, Raman |
| C-O-C Stretch | Ether (Morpholine) | 1150-1085 | IR |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Conformational Preferences
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, this compound, is achiral and therefore would not produce a CD signal.
However, CD spectroscopy would be a highly valuable tool for studying chiral analogues of this compound. Chirality could be introduced by:
Substitution on the morpholine ring: Introducing a substituent, such as a methyl group, at one of the carbon atoms of the morpholine ring would create a stereocenter.
Atropisomerism: If rotation around the aryl-aryl or aryl-vinyl single bonds were sterically hindered by bulky substituents, stable atropisomers could potentially be isolated.
For such chiral analogues, CD spectroscopy could provide critical information. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the molecule's absolute configuration and its conformational preferences in solution. chemrxiv.org For instance, the preferred orientation of the phenyl rings relative to each other or the puckering of the chiral morpholine ring could be investigated. By observing how the CD spectrum changes with temperature or solvent, researchers can gain insights into the dynamic conformational equilibria of these chiral molecules.
Computational and Theoretical Studies of 4 4 1 Phenylethenyl Phenyl Morpholine
Quantum Chemical Calculations
Ab Initio Methods for High-Accuracy Electronic Structure Determination
There is no available research that employs ab initio methods for a high-accuracy determination of the electronic structure of this compound. These methods, while computationally intensive, offer a very precise understanding of a molecule's electronic properties.
Analysis of Molecular Orbitals, HOMO-LUMO Gaps, and Electron Density Distribution
Information regarding the analysis of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the resulting HOMO-LUMO gap, and the electron density distribution for 4-[4-(1-phenylethenyl)phenyl]morpholine is not present in the available scientific literature. These analyses are crucial for understanding a molecule's reactivity and electronic behavior.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Solvent Effects on Molecular Conformation and Dynamics
No molecular dynamics (MD) simulation studies have been published that explore the conformational space of this compound and the influence of different solvents on its conformation and dynamics.
Intermolecular Interactions and Aggregation Behavior in Solution
There is a lack of published research on the intermolecular interactions and potential aggregation behavior of this compound in solution, which would typically be investigated through molecular dynamics simulations.
Prediction of Spectroscopic Signatures
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies predicting the spectroscopic signatures for this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to predict NMR (¹H and ¹³C), Infrared (IR), and UV-Visible spectra for novel compounds, published research detailing these theoretical calculations for the specific molecule of interest could not be located.
General methodologies for these predictions involve optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following optimization, vibrational frequency calculations are performed to predict the IR spectrum, and Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the NMR chemical shifts. Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that correspond to the UV-Visible spectrum.
Although such computational studies have been performed for structurally related compounds containing a morpholine (B109124) or a stilbene-like core, the specific predicted data tables for ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound are not available in the reviewed literature. Therefore, a detailed analysis and the presentation of interactive data tables with predicted spectroscopic values cannot be provided at this time.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(1-Phenylethenyl)phenyl]morpholine, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves Suzuki-Miyaura coupling to introduce the phenylethenyl group to the morpholine scaffold. Key steps include:
- Precursor Preparation : Start with 4-bromophenylmorpholine and 1-phenylethenylboronic acid.
- Catalytic System : Use Pd(PPh₃)₄ (0.5–1 mol%) with a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O, 3:1) under inert atmosphere .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–100°C) and reaction time (12–24 hrs) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and phenylethenyl group (δ 6.4–7.6 ppm for aromatic protons). NOESY can resolve stereochemistry of the ethenyl group .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=C stretching) and ~1110 cm⁻¹ (C-O-C in morpholine) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What physicochemical properties (e.g., solubility, stability) are essential for experimental design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-screen solubility using UV-Vis spectroscopy at varying solvent ratios .
- Stability : Assess photostability under UV light (e.g., 254 nm for 24 hrs) and thermal stability via TGA/DSC (decomposition >200°C observed in related morpholines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. non-active results)?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48–72 hrs exposure) .
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (X-ray crystallography, as in for nitrophenyl derivatives).
- Mechanistic Studies : Use flow cytometry to assess apoptosis/necrosis ratios and Western blotting for target protein expression (e.g., caspase-3) .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of cancer-related enzymes (e.g., topoisomerase II). Parameterize force fields for the morpholine ring and π-π stacking of the phenylethenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å) and hydrogen-bond occupancy .
- QSAR : Develop models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict activity across derivatives .
Q. How can researchers design experiments to probe the compound’s reactivity under oxidative or catalytic conditions?
Methodological Answer:
- Oxidative Stability : Expose to H₂O₂ (1–5 mM) in DMSO and monitor degradation via LC-MS. Identify intermediates (e.g., epoxides or hydroxylated products) .
- Catalytic Functionalization : Test cross-coupling reactions (e.g., Heck or Buchwald-Hartwig) using Pd catalysts. Optimize ligand selection (e.g., XPhos) for C–N bond formation .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates and derive activation parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
